

Levamlodipine vs. Other Antihypertensives: A Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Levamlodipine	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of **levamlodipine** versus other antihypertensive agents, with a primary focus on its relationship to racemic amlodipine. The information is synthesized from multiple meta-analyses and clinical trials to support evidence-based decision-making in research and drug development.

Executive Summary

Levamlodipine, the S-enantiomer of amlodipine, demonstrates comparable or superior efficacy in lowering blood pressure when compared to racemic amlodipine.[1][2][3] Notably, meta-analyses consistently indicate a significantly better safety profile for **levamlodipine**, with a lower incidence of adverse events, particularly peripheral edema.[4][5] This suggests that **levamlodipine** may offer a therapeutic advantage in hypertensive patients who are susceptible to the side effects of racemic amlodipine.

Data Presentation Efficacy of Levamlodipine vs. Amlodipine

The following table summarizes the key efficacy endpoints from a meta-analysis of clinical trials comparing **levamlodipine** and racemic amlodipine in patients with mild to moderate hypertension.



Efficacy Outcome	Number of Studies	Total Subjects	Odds Ratio (OR)	95% Confiden ce Interval (CI)	P-value	Conclusi on
Effective Rate	8	1456	2.19	1.61 - 2.97	<0.01	Levamlodip ine showed a statistically significant higher effective rate than amlodipine.
24-hour Dynamic Diastolic Blood Pressure Reduction	Not Specified	Not Specified	-	-	-	Levamlodip ine favored a better effect in decreasing 24-hour dynamic diastolic blood pressure. [2]
24-hour Dynamic Systolic Blood Pressure Reduction	Not Specified	Not Specified	-	-	-	Levamlodip ine favored a better effect in decreasing 24-hour dynamic systolic blood



pressure.

[2]

Safety of Levamlodipine vs. Amlodipine

This table outlines the comparative safety data, highlighting the incidence of common adverse drug reactions.



Safety Outcome	Number of Studies	Total Subjects	Odds Ratio (OR) / Risk Differenc e (RD)	95% Confiden ce Interval (CI)	P-value	Conclusi on
Incidence of Adverse Drug Reactions	8	1456	OR = 0.51	0.34 - 0.77	<0.01	Levamlodip ine had a statistically significant lower incidence of adverse drug reactions. [1]
Overall Adverse Reactions	Not Specified	10031	-	-	<0.001	The levamlodipi ne group had a lower overall incidence of any adverse reactions (6.0% vs. 8.4%).[5]
Lower Extremity Edema	Not Specified	10031	-	-	<0.001	The incidence of lower extremity edema was significantly lower in the



						levamlodipi ne group (1.1% vs. 3.0%).[5]
Headache	Not Specified	10031	-	-	0.045	The incidence of headache was lower in the levamlodipi ne group (0.7% vs. 1.1%).[5]
Edema (from another meta- analysis)	15 (all trials)	Not Specified	RD = -0.02	-0.03 to 0.00	-	Levamlodip ine was associated with significantl y less edema.[6]

Experimental Protocols

The methodologies employed in the meta-analyses form the basis of the presented data. A general summary of the protocols is provided below.

Meta-Analysis Methodology



Aspect	Description
Literature Search	Systematic searches were conducted on databases such as MEDLINE, EMBASE, Cochrane Central Register of Controlled Trials, Chinese Biomedical Database, and China National Knowledge Internet.[6]
Inclusion Criteria	Randomized controlled trials (RCTs) comparing levamlodipine (S-amlodipine) with racemic amlodipine in patients with essential hypertension were included.[6][7] Patient populations typically consisted of adults with mild to moderate hypertension.[1][7]
Data Extraction	Two researchers independently screened the literature, extracted data, and assessed the quality of the included studies.[1] The quality of trials was often assessed using scales like the modified Jadad Scale.[6]
Statistical Analysis	Meta-analysis was performed using software such as RevMan.[1] Heterogeneity between studies was assessed, and fixed-effect or random-effects models were used accordingly. Odds ratios (OR) or risk differences (RD) with 95% confidence intervals (CI) were calculated for dichotomous outcomes.

Clinical Trial Methodology (General)

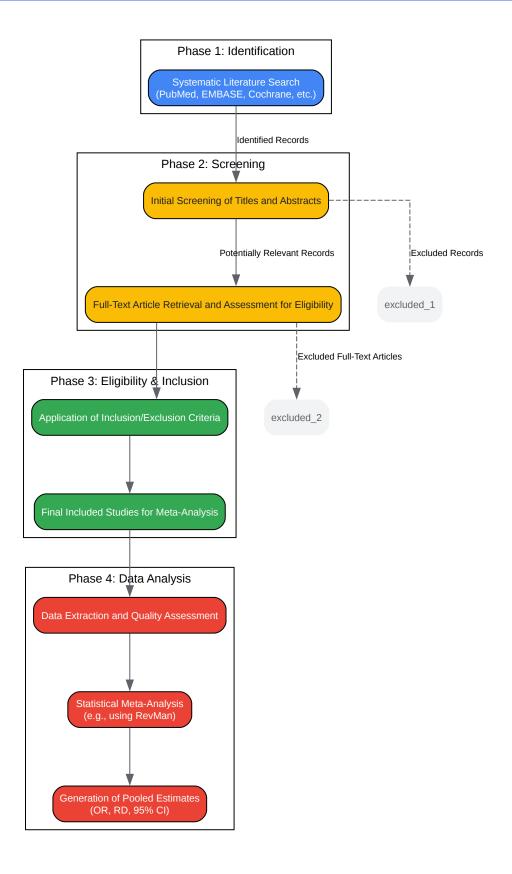
The individual clinical trials included in the meta-analyses generally followed a randomized, double-blind, parallel-group design.



Aspect	Description
Participants	Patients were typically adults (e.g., 18-79 years) diagnosed with mild to moderate essential hypertension.[7][8]
Intervention	The intervention group received levamlodipine (e.g., 2.5 mg or 5 mg daily), while the control group received racemic amlodipine (e.g., 5 mg or 10 mg daily).[3][7]
Outcome Measures	Primary efficacy endpoints were changes in systolic and diastolic blood pressure. Safety endpoints included the incidence and severity of adverse events, with a particular focus on peripheral edema.[5][8]
Exclusion Criteria	Common exclusion criteria included secondary hypertension, severe hypertension, congestive heart failure, unstable angina, and significant renal or hepatic dysfunction.[7]

Mandatory Visualization

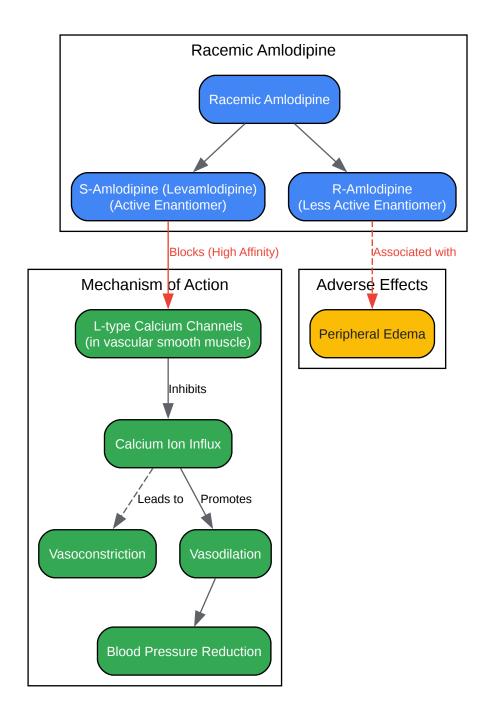




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Caption: Workflow of a systematic review and meta-analysis for clinical trial data.





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Caption: Simplified signaling pathway for **Levamlodipine**'s mechanism of action.

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- To cite this document: BenchChem. [Levamlodipine vs. Other Antihypertensives: A Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674848#meta-analysis-of-clinical-trial-data-on-levamlodipine-vs-other-antihypertensives]

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